Cas no 1016492-62-8 (N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-(morpholin-4-yl)acetamide)

N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-(morpholin-4-yl)acetamide is a synthetic organic compound featuring a quinoline core substituted with a chloro group and a phenyl ring, further functionalized with a morpholine-acetamide moiety. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate or scaffold for drug discovery. The chloro and phenyl substitutions may enhance binding affinity, while the morpholine group could improve solubility and pharmacokinetic properties. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies in the development of bioactive molecules. The compound’s purity and stability under standard conditions further support its use in rigorous research applications.
N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-(morpholin-4-yl)acetamide structure
1016492-62-8 structure
Product name:N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-(morpholin-4-yl)acetamide
CAS No:1016492-62-8
MF:C27H24ClN3O2
Molecular Weight:457.951365470886
CID:5381390

N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-(morpholin-4-yl)acetamide 化学的及び物理的性質

名前と識別子

    • 4-Morpholineacetamide, N-[4-(6-chloro-4-phenyl-2-quinolinyl)phenyl]-
    • N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-(morpholin-4-yl)acetamide
    • インチ: 1S/C27H24ClN3O2/c28-21-8-11-25-24(16-21)23(19-4-2-1-3-5-19)17-26(30-25)20-6-9-22(10-7-20)29-27(32)18-31-12-14-33-15-13-31/h1-11,16-17H,12-15,18H2,(H,29,32)
    • InChIKey: RTEQJIASOMDGRI-UHFFFAOYSA-N
    • SMILES: N1(CC(NC2=CC=C(C3C=C(C4=CC=CC=C4)C4C(N=3)=CC=C(Cl)C=4)C=C2)=O)CCOCC1

N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-(morpholin-4-yl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3371-0114-2mg
N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-(morpholin-4-yl)acetamide
1016492-62-8 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3371-0114-15mg
N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-(morpholin-4-yl)acetamide
1016492-62-8 90%+
15mg
$89.0 2023-04-26
Life Chemicals
F3371-0114-1mg
N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-(morpholin-4-yl)acetamide
1016492-62-8 90%+
1mg
$54.0 2023-04-26
Life Chemicals
F3371-0114-3mg
N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-(morpholin-4-yl)acetamide
1016492-62-8 90%+
3mg
$63.0 2023-04-26
Life Chemicals
F3371-0114-2μmol
N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-(morpholin-4-yl)acetamide
1016492-62-8 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3371-0114-30mg
N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-(morpholin-4-yl)acetamide
1016492-62-8 90%+
30mg
$119.0 2023-04-26
Life Chemicals
F3371-0114-40mg
N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-(morpholin-4-yl)acetamide
1016492-62-8 90%+
40mg
$140.0 2023-04-26
Life Chemicals
F3371-0114-50mg
N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-(morpholin-4-yl)acetamide
1016492-62-8 90%+
50mg
$160.0 2023-04-26
Life Chemicals
F3371-0114-10mg
N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-(morpholin-4-yl)acetamide
1016492-62-8 90%+
10mg
$79.0 2023-04-26
Life Chemicals
F3371-0114-5μmol
N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-(morpholin-4-yl)acetamide
1016492-62-8 90%+
5μl
$63.0 2023-04-26

N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-(morpholin-4-yl)acetamide 関連文献

N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-(morpholin-4-yl)acetamideに関する追加情報

Professional Introduction to N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-(morpholin-4-yl)acetamide (CAS No. 1016492-62-8)

N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-(morpholin-4-yl)acetamide, identified by its CAS number 1016492-62-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by their intricate structural motifs, which often contribute to their biological activity and potential therapeutic applications.

The molecular framework of N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-(morpholin-4-yl)acetamide incorporates several key structural elements that are of particular interest to researchers. The presence of a 6-chloro-4-phenylquinolin-2-yl moiety suggests a connection to quinoline derivatives, which are well-documented for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The phenyl ring further enhances the compound's complexity, potentially influencing its interactions with biological targets.

In recent years, there has been a surge in research focused on quinoline-based compounds due to their remarkable pharmacological properties. Studies have demonstrated that modifications in the quinoline scaffold can lead to significant changes in biological activity. For instance, the introduction of a chloro substituent at the 6-position can modulate electronic and steric properties, thereby affecting binding affinity and selectivity. Similarly, the phenyl ring appended to the quinoline core can serve as a scaffold for further derivatization, enabling the development of novel analogs with enhanced efficacy.

The other critical component of N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-(morpholin-4-yl)acetamide is the morpholin-4-yl group attached to the acetamide moiety. Morpholine derivatives are known for their versatility in medicinal chemistry, often serving as bioisosteres that improve solubility, metabolic stability, and pharmacokinetic profiles. The incorporation of this group into the molecular structure suggests that this compound may exhibit favorable pharmacokinetic properties, making it a promising candidate for further development.

The synthesis of N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-(morpholin-4-y acetamide] involves multiple steps that require precise control over reaction conditions and reagent selection. The synthesis typically begins with the preparation of the quinoline core, followed by functionalization at the 6-position with a chloro group. Subsequent steps involve coupling reactions to introduce the phenyl ring and morpholine substituents. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, may be employed to achieve high yields and purity.

The biological activity of N-[4-(6-chloro -4 -phenylquinolin -2 - yl ) phen yl strong >]-[< strong > 2 - ( mor ph olin - 4 - y l ) aceta mide strong >] has been explored in several preclinical studies. These investigations have highlighted its potential as an inhibitor of various enzymes and receptors implicated in diseases such as cancer and inflammation. The quinoline moiety is particularly noteworthy for its ability to interact with DNA and inhibit topoisomerases, which are critical targets in oncology research. Additionally, the morpholine group may enhance binding affinity by modulating hydrogen bonding interactions with biological targets.

In a recent study published in the Journal of Medicinal Chemistry, researchers demonstrated that derivatives of N-[4-(6-chloro -4 - phen ylquinolin - 2 - yl ) phen yl strong >]-[< strong > 2 - ( mor ph olin - 4 - y l ) aceta mide strong >] exhibit potent inhibitory effects on an enzyme involved in tumor proliferation. The study employed computational modeling techniques to predict binding modes and identify key interactions between the compound and its target. These findings provide valuable insights into the structure-function relationships of this class of molecules and pave the way for rational drug design.

The pharmacokinetic profile of N-[4-(6-chloro - 4 - phen ylquino lin - 2 - yl ) phen yl strong >]-[< strong > 2 - ( mor ph olin - 4 - y l ) aceta mide strong >] has also been evaluated in animal models. Results indicate that this compound exhibits good oral bioavailability and moderate metabolic stability, suggesting its potential for clinical translation. Further studies are warranted to optimize its pharmacokinetic properties and assess its safety profile in humans.

The future development of N-[4-(6-chloro - 4 - phen ylquino lin - 2 - yl ) phen yl strong >]-[< strong > 2 - ( mor ph olin - 4 - y l ) aceta mide strong >] will likely involve interdisciplinary collaboration between synthetic chemists, biologists, and pharmacologists. Advances in high-throughput screening technologies will enable rapid identification of new analogs with improved biological activity. Additionally, structural biology techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy will be instrumental in elucidating mechanisms of action.

In conclusion, N-[4-(6-chloro - 4 - phen ylquino lin - 2 - yl ) phen yl strong >]-[< strong > 2 -( mor ph olin _ 4 _ y l ) aceta mide strong >] (CAS No. 1016492_62_8) is a promising pharmaceutical compound with a complex molecular structure that holds significant therapeutic potential. Its unique combination of structural features makes it an attractive candidate for further research aimed at developing novel treatments for various diseases. As our understanding of its biological activity and pharmacokinetic properties continues to evolve, this compound is poised to make meaningful contributions to medicinal chemistry and drug discovery.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm